

3-Bromo-5-fluoro-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-fluoro-4-methoxyaniline

Cat. No.: B1290891

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Bromo-5-fluoro-4-methoxyaniline**, a key pharmaceutical intermediate. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its significance in the field of medicinal chemistry.

Core Physicochemical Data

3-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, makes it a valuable precursor for developing novel drug candidates.^[1] The key quantitative data for this compound are summarized below.

Property	Value	Reference
Melting Point	70-73°C	[1][2][3]
Molecular Formula	C7H7BrFNO	[1][3]
Molecular Weight	220.04 g/mol	[1]
Appearance	White to off-white or light yellow solid	[1][2]
Purity	≥98.0%	[1]
CAS Number	875664-44-1	[1][2][3]

Significance in Drug Development

As a vital pharmaceutical intermediate, **3-Bromo-5-fluoro-4-methoxyaniline** is integral to the creation of active pharmaceutical ingredients (APIs).^[1] The presence of halogen atoms (bromine and fluorine) and a methoxy group allows for diverse chemical modifications, enabling researchers to explore new chemical reactions and develop innovative synthetic routes for potential therapeutics.^[1]

Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-4-methoxyaniline

The following is a representative multi-step synthesis protocol adapted from established methods for analogous substituted anilines. This process involves bromination, etherification, and nitro-reduction steps.

Step 1: Bromination of a Fluoronitrobenzene Precursor

- In a reaction vessel, dissolve the starting material, p-fluoronitrobenzene, in acetic acid.
- Control the temperature of the mixture to a range of 15-60°C.
- Slowly add a brominating agent, such as N-bromosuccinimide, to the stirred solution.

- After the addition is complete, maintain the reaction temperature and continue stirring for a set period to ensure the reaction goes to completion.
- Pour the reaction mixture into ice water to precipitate the solid product, 3-bromo-4-fluoronitrobenzene.
- Collect the pale yellow solid by suction filtration and dry it thoroughly.

Step 2: Etherification

- In a new reaction vessel, add the 3-bromo-4-fluoronitrobenzene obtained from the previous step to methanol.
- Control the temperature of the mixture (typically between 10-80°C) and slowly add sodium methoxide.
- Maintain the temperature and stir the reaction mixture until the etherification is complete.
- Pour the reaction mixture into ice water to precipitate the product, 3-bromo-4-methoxynitrobenzene.
- Collect the solid by suction filtration and dry.

Step 3: Nitro-Reduction

- Add the 3-bromo-4-methoxynitrobenzene to a reaction vessel containing water.
- Heat the mixture to approximately 90-95°C.
- In batches, add a reducing agent such as sodium sulfide (Na_2S).
- Maintain the reaction at an elevated temperature with stirring for several hours until the reduction of the nitro group is complete.
- Pour the final reaction mixture into ice water to precipitate the desired product, **3-Bromo-5-fluoro-4-methoxyaniline**.
- Collect the resulting solid by suction filtration and dry to obtain the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of **3-Bromo-5-fluoro-4-methoxyaniline**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Bromo-5-fluoro-4-methoxyaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 3-Bromo-5-fluoro-4-methoxyaniline CAS#: 875664-44-1 [m.chemicalbook.com]
- 3. fishersci.at [fishersci.at]
- To cite this document: BenchChem. [3-Bromo-5-fluoro-4-methoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290891#3-bromo-5-fluoro-4-methoxyaniline-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com